rac Quinacrine-d10

Description

Significance of Stable Isotope Labeling in Pharmaceutical and Biochemical Research

Rationale for Deuteration in Mechanistic and Analytical Studies

Deuteration, the replacement of hydrogen (¹H or protium) with its stable isotope deuterium (B1214612) (²H or D), is a cornerstone of mechanistic and analytical studies. nih.govchemrxiv.org The rationale for its use is primarily based on the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) has a lower vibrational frequency and is stronger than the carbon-hydrogen (C-H) bond. bioscientia.de Consequently, more energy is required to break a C-D bond, which can lead to significantly slower reaction rates, particularly in reactions where C-H bond cleavage is the rate-determining step, such as those catalyzed by cytochrome P450 (CYP450) enzymes. bioscientia.deinformaticsjournals.co.in

By strategically placing deuterium at sites of metabolic activity in a molecule, researchers can probe reaction mechanisms. symeres.com If a slower reaction is observed with the deuterated compound compared to its non-deuterated version, it confirms that the C-H bond at that position is involved in a key step of the metabolic process. nih.gov Furthermore, deuterated compounds are invaluable as internal standards in quantitative analysis using mass spectrometry. musechem.comacs.org Since they behave almost identically to the non-labeled analyte during sample preparation and ionization but have a distinct mass, they allow for highly accurate quantification of the target compound. researchgate.net

Advantages of Deuterated Analogs in Biological Systems Research

The substitution of hydrogen with deuterium can confer several advantages when studying or developing drugs for biological systems. The most significant benefit stems from the alteration of a drug's metabolic profile. acs.org

Reduced Toxicity : Metabolism can sometimes produce toxic or reactive byproducts. Deuteration can redirect the metabolic pathway away from the formation of these undesirable metabolites, a phenomenon known as "metabolic shunting," thereby potentially increasing the safety of a drug. bioscientia.deacs.orgresearchgate.net

Enhanced Bioavailability : For drugs that undergo extensive "first-pass" metabolism in the liver before reaching systemic circulation, deuteration can reduce this initial breakdown, allowing more of the active drug to be available to the body. acs.orgresearchgate.net

Stabilization of Stereoisomers : Deuteration can also help to stabilize specific stereoisomers (molecules that are mirror images of each other) by hindering metabolic processes that might convert one form into another. bioscientia.de

These advantages have spurred significant interest, leading to the development and FDA approval of deuterated drugs, such as deutetrabenazine (Austedo). acs.orgchinesechemsoc.org

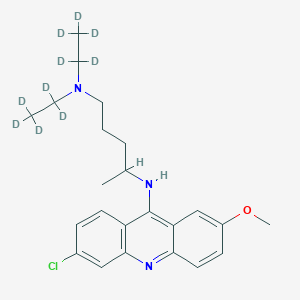

Structure

3D Structure

Propriétés

IUPAC Name |

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-bis(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKJTRJOBQGKQK-JKSUIMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662182 | |

| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~,N~1~-bis[(~2~H_5_)ethyl]pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189976-99-5 | |

| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~,N~1~-bis[(~2~H_5_)ethyl]pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Quinacrine S Historical and Emerging Research Applications

Methodologies for Deuterium (B1214612) Introduction into Quinacrine Core Structure

The introduction of deuterium into the quinacrine molecule can be achieved through several established methodologies. These methods primarily involve hydrogen isotope exchange, reductive deuteration, and dehalogenative deuteration. researchgate.net The choice of method often depends on the desired position of the deuterium labels, the availability of starting materials, and the required isotopic purity.

Hydrogen Isotope Exchange (HIE) Approaches

Hydrogen Isotope Exchange (HIE) is a widely utilized method for deuterium labeling. rsc.org This approach involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, often catalyzed by metals or acids. rsc.orgnih.govchemrxiv.org For a molecule like quinacrine, HIE can be particularly effective for deuterating specific positions on the aromatic rings. The efficiency and regioselectivity of HIE are influenced by factors such as the catalyst, solvent system, temperature, and reaction time. researchgate.net Recent advancements have explored the use of superbasic sodium amide donor species and hexafluorophosphate (B91526) in fluorinated environments to facilitate HIE in aromatic compounds. nih.govchemrxiv.org

Table 1: Comparison of HIE Catalysts

| Catalyst Type | Advantages | Disadvantages |

| Metal Catalysts (e.g., Pt, Pd, Ru) | High efficiency for aromatic C-H activation. researchgate.net | Can lead to a broad distribution of isotopologues; may require harsh conditions. d-nb.info |

| Acid Catalysts (e.g., D2SO4, CF3COOD) | Simple to implement. researchgate.net | Often requires elevated temperatures; may not be suitable for sensitive substrates. |

| Superbasic Catalysts (e.g., NaTMP·PMDETA) | Catalytic deuteration under mild conditions. nih.gov | Substrate scope may be limited. |

Reductive Deuteration Techniques

Reductive deuteration is another key strategy for incorporating deuterium. researchgate.net This method typically involves the reduction of a functional group, such as a carbonyl or a nitro group, using a deuterated reducing agent. For the synthesis of rac-Quinacrine-d10, a precursor containing a suitable functional group on the acridine (B1665455) core or the side chain could be subjected to reductive deuteration. Common deuterated reducing agents include sodium borodeuteride (NaBD4) and lithium aluminum deuteride (B1239839) (LiAlD4). d-nb.infomdpi.com This technique is particularly useful for introducing deuterium at specific, non-aromatic positions. researchgate.net

Dehalogenative Deuteration Pathways

Dehalogenative deuteration offers a regioselective method for introducing deuterium by replacing a halogen atom with a deuterium atom. researchgate.net This is typically achieved using a deuterium source in the presence of a catalyst, such as palladium on carbon (Pd/C), and a deuterium donor. rsc.org For the synthesis of rac-Quinacrine-d10, a halogenated quinacrine precursor could be synthesized and subsequently deuterated. This method provides precise control over the location of the deuterium labels. Recent developments in this area include electrochemical dehalogenative deuteration, which offers an environmentally friendly alternative by using heavy water as the deuterium source and avoiding transition metal catalysts. xmu.edu.cn

Table 2: Research Findings on Deuteration Methods

| Method | Key Findings |

| Hydrogen Isotope Exchange (HIE) | The use of directing groups can enhance the site-selectivity of deuteration on aromatic rings. researchgate.net Photocatalysis has emerged as a method for H/D exchange at α-amino C(sp³)–H bonds. researchgate.net |

| Reductive Deuteration | The reduction of pyridinium (B92312) complexes with deuterated reagents can produce deuterated piperidines with high regio- and stereoselectivity. d-nb.info SmI2-mediated reductive deuteration of acyl chlorides provides a method with high functional group tolerance. mdpi.com |

| Dehalogenative Deuteration | Electrochemical methods allow for the deuteration of unactivated alkyl halides using D2O as the deuterium source, offering high deuterium incorporation. xmu.edu.cnresearchgate.net Visible-light-induced thiyl radical catalysis can be used for the dehalogenative deuteration of alkyl and aryl bromides. rsc.org |

Stereoselective Deuteration Considerations

While the synthesis of racemic quinacrine is common, stereoselective deuteration can be important for studying the differential metabolism of enantiomers. nih.gov The binding of quinacrine enantiomers to biological macromolecules like DNA can differ, which may have implications for their metabolic fate. nih.gov Achieving stereoselective deuteration often requires the use of chiral catalysts or starting materials. For instance, the reduction of a prochiral ketone precursor with a chiral deuterated reducing agent could yield a stereoselectively deuterated alcohol. While specific methods for the stereoselective deuteration of quinacrine are not extensively documented in the provided context, general principles of asymmetric synthesis would apply. googleapis.comgoogleapis.com

Purification and Characterization of Deuterated Quinacrine Analogs

Following the synthesis of rac-Quinacrine-d10, rigorous purification and characterization are essential to ensure the final product's identity, purity, and isotopic enrichment.

Chromatographic Purification Techniques

Chromatographic methods are indispensable for the purification of deuterated quinacrine analogs from reaction mixtures, which may contain unreacted starting materials, non-deuterated or partially deuterated products, and other byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the purification and purity assessment of quinacrine analogs. Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA).

Column Chromatography: For larger scale purifications, column chromatography using silica (B1680970) gel is a standard technique. A gradient of solvents, such as methanol in dichloromethane, can be used to effectively separate the desired deuterated compound.

Mixed-Mode Chromatography (MMC): This technique combines multiple retention mechanisms, such as reversed-phase and ion-exchange, to achieve superior separation of complex mixtures. mdpi.com It can be particularly useful for purifying polar and ionizable compounds like quinacrine.

The purity of the final product is typically confirmed by HPLC, with a target purity of ≥98% often required for analytical standards.

Spectroscopic Characterization in Deuteration Studies (e.g., NMR, MS)

The successful synthesis and isotopic enrichment of this compound must be confirmed through rigorous spectroscopic analysis. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed to verify the degree and location of deuterium incorporation. stackexchange.comnanalysis.com A combined MS/NMR approach offers the most comprehensive characterization of the final product. nih.govnih.gov

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the deuterated compound. nanalysis.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula. The incorporation of ten deuterium atoms results in a mass increase of approximately 10 Da compared to the unlabeled quinacrine, as each deuterium atom is about 1 Da heavier than a protium (B1232500) atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is crucial for determining the specific sites of deuteration.

¹H NMR : In the proton NMR spectrum of a successfully deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. nih.govbeilstein-journals.org The percentage of deuteration at each site can be quantified by comparing the integration of the remaining proton signals to a non-deuterated internal standard. beilstein-journals.org

²H NMR : Deuterium NMR directly detects the incorporated deuterium atoms, providing a definitive confirmation of their presence and chemical environment within the molecule. researchgate.net

¹³C NMR : The carbon spectrum is also affected by deuteration. Carbons bonded to deuterium will exhibit a characteristic multiplet signal due to C-D coupling and will typically have a lower signal intensity. scielo.br

The following table summarizes the expected spectroscopic changes upon deuteration of quinacrine to form this compound.

Table 1: Spectroscopic Comparison of Quinacrine and this compound

| Spectroscopic Technique | Quinacrine (Unlabeled) | This compound (Expected) | Information Gained |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight (MW) ≈ 399.9 g/mol | MW ≈ 410.0 g/mol | Confirms the incorporation of 10 deuterium atoms. |

| ¹H NMR Spectroscopy | Full spectrum with characteristic peaks for all protons. | Disappearance or significant reduction of signals at the 10 sites of deuteration. | Confirms the location and quantifies the extent of H-D exchange. |

| ²H NMR Spectroscopy | No signal. | Signals appear in the chemical shift regions corresponding to the sites of deuteration. | Directly detects and confirms the presence of deuterium. |

| ¹³C NMR Spectroscopy | Sharp, singlet signals for each unique carbon. | Carbons attached to deuterium appear as multiplets with reduced intensity. | Provides further structural confirmation of deuteration sites. |

Optimization of Deuteration Processes for Research-Scale Production

The transition from a successful small-scale reaction to reliable research-scale production requires careful optimization of the deuteration process. The primary goals are to maximize the deuterium incorporation and chemical yield while ensuring reproducibility and minimizing costs. beilstein-journals.orgmdpi.com Key parameters that must be systematically varied and evaluated include the reaction temperature, time, and the concentration of reagents.

Temperature : The reaction temperature is a critical factor. For instance, in H-D exchange reactions catalyzed by Pd/C, increasing the temperature can enhance the exchange yield. mdpi.com However, excessively high temperatures may lead to thermal degradation of the starting material or product. beilstein-journals.org Finding the optimal temperature is a balance between achieving complete deuteration and maintaining the integrity of the molecule. mdpi.com

Reaction Time : The duration of the reaction must be sufficient to achieve high levels of deuterium incorporation. Optimization studies often reveal that a specific time is adequate, and further extension of the reaction time does not improve the yield and may even promote the formation of side products. mdpi.combeilstein-journals.org

Reagents and Catalysts : The choice and amount of catalyst and the deuterium source are pivotal. Using D₂O as the deuterium source is often more practical and economical for larger-scale work than using D₂ gas. mdpi.commdpi.com The molar equivalents of the deuterium source and the catalyst loading must be optimized to drive the reaction to completion efficiently. princeton.edu

Flow Chemistry : For scaling up production, continuous-flow chemistry offers significant advantages over traditional batch processing. mdpi.com Flow reactors, such as the H-Cube® system which can generate D₂ gas on-demand, allow for precise control over reaction parameters like temperature, pressure, and residence time. This level of control can suppress side reactions and enhance efficiency, allowing for gram-scale production without extensive re-optimization. mdpi.com

The table below outlines common parameters that are adjusted during the optimization of deuteration reactions for research-scale synthesis.

| Processing Method | Improve safety, control, and scalability. | Use of microwave irradiation to increase yield; use of continuous-flow reactors for scale-up. beilstein-journals.orgmdpi.com | Can dramatically improve yield, purity, and throughput. |

Advanced Analytical Methodologies Utilizing Rac Quinacrine D10

Mass Spectrometry (MS)-Based Approaches with Deuterated Standards

Stable isotope-labeled compounds, such as those labeled with deuterium (B1214612) (²H or D), are instrumental in mass spectrometry for identifying and understanding chemical and biological processes. symeres.com The use of deuterated internal standards is crucial for achieving precision and accuracy in analytical chemistry. clearsynth.com

Quantitative Analysis in Complex Biological Matrices

Quantitative analysis of compounds within complex biological matrices, such as blood, plasma, or tissue, presents significant challenges due to matrix effects that can suppress or enhance the analyte signal. texilajournal.commdpi.com Deuterated internal standards like rac Quinacrine-d10 are ideal for these applications because they are nearly identical to the analyte of interest but have a different mass-to-charge ratio (m/z). scioninstruments.com This similarity ensures that the deuterated standard behaves almost identically to the non-labeled compound during sample preparation, extraction, and ionization, thus effectively compensating for matrix effects and variability in the analytical process. clearsynth.comscioninstruments.comaptochem.com

The use of deuterated standards helps to correct for issues such as ion suppression or enhancement, which can lead to measurement errors. texilajournal.com By adding a known amount of this compound to a sample, researchers can accurately determine the concentration of the unlabeled quinacrine (B1676205) by comparing the signal intensity of the analyte to that of the internal standard. clearsynth.com This approach is widely used in bioanalysis, environmental studies, and pharmaceutical research. scioninstruments.com Sample preparation for analysis in biological matrices often involves intricate steps like protein precipitation and liquid-liquid or solid-phase extraction to isolate the target molecules. texilajournal.comscioninstruments.com

Table 1: Key Considerations for Quantitative Analysis using Deuterated Standards

| Parameter | Description | Advantage of Deuterated Standard | Reference |

|---|---|---|---|

| Matrix Effects | Interference from other compounds in the sample matrix affecting analyte signal. | Co-elutes with the analyte, experiencing similar matrix effects, thus providing accurate correction. | clearsynth.comtexilajournal.com |

| Extraction Recovery | Efficiency of the extraction process for the analyte. | Similar extraction efficiency to the analyte ensures that losses during sample preparation are accounted for. | aptochem.com |

| Ionization Efficiency | The efficiency with which the analyte is ionized in the mass spectrometer source. | Nearly identical ionization response to the analyte, correcting for variations in ionization conditions. | scioninstruments.comaptochem.com |

| Instrumental Drift | Changes in instrument sensitivity over time. | Compensates for fluctuations in instrument performance as both standard and analyte are affected similarly. | scioninstruments.com |

Internal Standard Applications in Metabolomics and Proteomics Research

In the fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins in a biological system, accurate quantification is essential. nih.govccamp.res.in Deuterated internal standards are invaluable for these large-scale analyses. symeres.com this compound can serve as an internal standard to improve the reliability of quantification in studies where quinacrine or related compounds are being investigated. symeres.com

The complexity of metabolomic and proteomic samples necessitates robust analytical methods to ensure data quality. nih.gov Internal standards help to normalize the data, correcting for variations that can occur during sample handling, preparation, and analysis. scioninstruments.comprotocols.io The use of a stable isotope-labeled internal standard is considered the best practice for bioanalysis as it provides a measure of control for extraction efficiency, HPLC injection volume, and ionization variability. aptochem.com By mimicking the behavior of the analyte, deuterated standards enhance the specificity and reliability of quantitative data in these -omics fields. symeres.comscioninstruments.com

Isotopic Tracing for Metabolite Identification and Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the path of an isotope through a chemical reaction or metabolic pathway. wikipedia.org Deuterium-labeled compounds, including this compound, can be used as tracers to study metabolic pathways and conduct metabolic flux analysis (MFA). synmr.increative-proteomics.com MFA is a method used to quantify the rates of metabolic reactions in a biological system. nih.gov

By introducing a deuterated compound into a biological system, researchers can track the incorporation of deuterium into various metabolites over time using mass spectrometry. researchgate.netnih.gov This allows for the identification of active metabolic pathways and the determination of metabolite turnover rates. researchgate.netnih.gov For instance, deuterium from deuterated water (D₂O) can be incorporated into biomolecules like nucleotides, proteins, and lipids, and the resulting mass isotopologue distributions can be measured to understand metabolic dynamics. researchgate.netnih.gov While carbon-13 is also a common isotope for these studies, deuterium offers a cost-effective and versatile alternative. researchgate.netnih.gov

Table 2: Applications of Deuterium Labeling in Metabolic Analysis

| Application | Methodology | Information Gained | Reference |

|---|---|---|---|

| Metabolite Identification | Tracing the incorporation of deuterium from a labeled precursor into downstream metabolites. | Confirmation of metabolic pathways and identification of novel metabolites. | symeres.comsynmr.in |

| Metabolic Flux Analysis (MFA) | Quantifying the rate of isotopic enrichment in metabolites over time. | Rates of metabolic reactions, pathway utilization, and cellular metabolic state. | creative-proteomics.comnih.gov |

| Metabolite Turnover | Measuring the rate of synthesis and degradation of metabolites by tracking label incorporation and loss. | Dynamic information on the steady-state concentrations of metabolites. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Studies

Deuterium's unique properties make it highly useful in Nuclear Magnetic Resonance (NMR) spectroscopy. clearsynthdeutero.com Deuterium-labeled compounds are frequently used as standards and to simplify complex spectra. clearsynthdeutero.com

Elucidation of Molecular Interactions and Conformational Dynamics

Deuterium labeling is a powerful tool for studying the structure, dynamics, and interactions of molecules using NMR spectroscopy. synmr.in By selectively replacing protons with deuterons at specific sites in a molecule like quinacrine, researchers can simplify the proton NMR spectrum, as deuterium is effectively "silent" in ¹H NMR. synmr.in This selective deuteration helps in assigning signals and elucidating the three-dimensional structure of molecules in solution.

Furthermore, deuterium NMR spectroscopy can provide direct information about molecular dynamics and the orientation of specific bonds. clearsynthdeutero.com Changes in the NMR spectra of a deuterated compound upon interaction with other molecules, such as proteins or nucleic acids, can reveal detailed information about binding sites and conformational changes. synmr.innih.gov For example, studies have used ³¹P NMR to monitor conformational changes in the backbone of DNA and RNA upon intercalation of quinacrine. nih.gov

Monitoring Biochemical Transformations via Deuterium Labeling

NMR spectroscopy, in conjunction with deuterium labeling, is an excellent method for monitoring biochemical transformations and reaction mechanisms. synmr.inrsc.org By introducing a deuterium-labeled substrate into a biological system, the fate of the deuterium label can be followed through the course of a reaction, providing insights into the intermediates and products formed. synmr.in

This technique is particularly useful for studying enzyme-catalyzed reactions. rsc.org The kinetic isotope effect (KIE), where the rate of a reaction is altered by isotopic substitution, can be studied using deuterium-labeled compounds to probe the rate-determining steps of a reaction. symeres.comnih.gov For example, comparing the metabolic flow of a deuterated substrate with its non-deuterated counterpart can reveal kinetic isotope effects that provide information about enzyme mechanisms. nih.gov This approach has been used to study metabolic pathways and the effects of drugs on cellular metabolism. solubilityofthings.com

Chromatographic Separation Techniques for Deuterated Quinacrine and Research-Relevant Metabolites

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, offering unparalleled accuracy and precision. clearsynth.com this compound, a deuterated analog of quinacrine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed to quantify quinacrine and its metabolites in complex biological matrices. clearsynth.comlcms.cz Its utility lies in its chemical and physical properties being nearly identical to the analyte of interest, which ensures it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction during data processing. wuxiapptec.com

Research into the pharmacokinetics of quinacrine, particularly its distribution in various tissues, has led to the development of robust LC-MS/MS methods. nih.govplos.org These methods are designed to separate quinacrine from its primary metabolites and endogenous interferences, ensuring selective and sensitive detection.

Detailed research findings from pharmacokinetic studies, while not always specifying this compound, lay the groundwork for its use by defining the analytical parameters for quinacrine itself. The chromatographic conditions are typically optimized to achieve a short run time while maintaining adequate separation. For instance, methods have been developed with run times as short as 3.5 minutes. nih.gov

The following tables summarize typical chromatographic conditions and mass spectrometric parameters used in the analysis of quinacrine and its metabolites, for which this compound would be the preferred internal standard.

Table 1: Representative Chromatographic Conditions for Quinacrine Analysis This table is a composite representation based on typical LC-MS/MS methods for compounds of similar characteristics.

| Parameter | Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes. |

| Injection Volume | 5 - 10 µL nih.gov |

| Run Time | ~3.5 - 5 minutes nih.gov |

Detailed Research Findings

Pharmacokinetic studies have successfully quantified quinacrine and its key metabolites, designated as M1 and M2, in various biological samples, including plasma, brain, liver, and spleen. nih.govplos.org These studies utilize LC-MS/MS with multiple reaction monitoring (MRM) for highly selective and sensitive detection. plos.org The MRM transitions are specific pairs of precursor and product ions for each analyte.

For instance, in studies investigating the efflux of quinacrine from the brain, researchers identified the MRM transitions for quinacrine and its metabolites. plos.org Quinacrine is monitored using the transition m/z 400.5 → 142.2. plos.org The M1 metabolite, which is a des-ethyl metabolite, is monitored at m/z 384.5 → 142.2, while the M2 metabolite is tracked at m/z 372.2 → 114.2. plos.org

When using this compound as the internal standard, a specific MRM transition would be chosen for it. Given its molecular weight of 410.02, the precursor ion ([M+H]⁺) would be approximately m/z 411.0. nih.gov The product ion would be selected from its fragmentation spectrum to ensure no cross-talk with the transitions of the non-deuterated analytes. The deuterated internal standard is expected to have a retention time that is nearly identical to, or slightly shorter than, that of quinacrine due to the isotopic effect, though they are often co-eluted for optimal analytical accuracy. wuxiapptec.com

Table 2: Mass Spectrometric Parameters for Quinacrine and Metabolites Data sourced from pharmacokinetic studies of quinacrine. plos.org

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |

|---|---|---|

| Quinacrine | 400.5 | 142.2 |

| Metabolite M1 | 384.5 | 142.2 |

| Metabolite M2 | 372.2 | 114.2 |

| This compound (Internal Standard) | ~411.0 | Selected for specificity |

Note: The product ion for this compound is selected during method development to be specific and free from interference.

Mechanistic Elucidation Via Rac Quinacrine D10 in Molecular and Cellular Systems

Investigating Quinacrine's Interaction with Nucleic Acids

Quinacrine (B1676205) is well-documented for its strong affinity for nucleic acids, a property that underlies many of its biological effects. rsc.orgacs.org It interacts with DNA primarily through intercalation, a process where the planar acridine (B1665455) ring of the molecule inserts itself between the base pairs of the DNA double helix. unam.mxresearchgate.net This interaction is driven by stacking and charge-transfer forces between the aromatic system of quinacrine and the DNA bases. unam.mx

Studies have shown that quinacrine can bind to DNA in two distinct modes: the primary mode is intercalation, and a secondary, weaker mode involves external electrostatic binding to the phosphate (B84403) backbone of DNA. researchgate.net The prevalence of each binding mode is influenced by factors such as the ratio of the dye to DNA concentration. researchgate.net At lower dye concentrations, intercalation is the dominant form of binding. researchgate.net

Deuterium's Role in DNA Intercalation Studies

Furthermore, kinetic isotope effects (KIEs) could be explored. If a C-H bond cleavage were involved in a rate-limiting step of the intercalation process or a subsequent reaction, the substitution with a C-D bond, which is stronger, would slow down the reaction rate. researchgate.netnih.gov This would provide valuable mechanistic insights. However, studies specifically investigating the KIE of rac Quinacrine-d10 in DNA intercalation have not been identified. Deuterated compounds are also commonly used as internal standards in mass spectrometry to accurately quantify DNA adducts, which are formed when chemicals bind to DNA. texilajournal.comrsc.orgmdpi.comnih.gov

Influence of Deuteration on DNA/RNA Staining Mechanisms Research

Quinacrine is a fluorescent dye that has been historically used for chromosome banding and staining of DNA and RNA in cells. rsc.orgopenmedscience.comresearchgate.net Its fluorescence is significantly enhanced in the presence of AT-rich regions of DNA. oup.com This property has been exploited to visualize specific chromosomal regions. openmedscience.com The mechanism involves the intercalation of quinacrine into the DNA, leading to changes in its photophysical properties. targetmol.com

Currently, there is a lack of research specifically investigating how the deuteration in this compound influences its properties as a DNA/RNA stain. In principle, deuterium (B1214612) substitution can sometimes alter the photophysical properties of a molecule, potentially affecting its fluorescence quantum yield or lifetime. Such alterations, if present, could be leveraged for advanced imaging techniques. Additionally, deuterated standards can be beneficial in quantitative fluorescence assays. However, without specific studies on this compound, any influence of deuteration on its staining mechanism remains speculative.

Understanding Enzyme Inhibition Mechanisms Using this compound

Quinacrine is known to inhibit a variety of enzymes, and this inhibition is central to its therapeutic and biological activities. The use of its deuterated analog, this compound, offers a potential avenue for more detailed mechanistic studies, primarily through the investigation of kinetic isotope effects. nih.gov

Topoisomerase Inhibition Research

Quinacrine acts as a topoisomerase II inhibitor. nih.govrsc.org Topoisomerases are crucial enzymes that manage the topology of DNA during processes like replication and transcription. nih.gov Quinacrine has been shown to inhibit the catalytic activity of topoisomerase II, specifically by binding to the ATPase domain of the enzyme. nih.govrsc.org This prevents the enzyme from relaxing supercoiled DNA. rsc.org Some studies suggest that quinacrine can inhibit topoisomerase activity without stabilizing the DNA-enzyme cleavage complex, a characteristic of catalytic inhibitors. nih.gov

There are no specific studies available that have utilized this compound to probe the mechanism of topoisomerase inhibition. The application of a deuterated version could be highly valuable. If a step involving C-H bond cleavage in the quinacrine molecule is part of the inhibition mechanism, a kinetic isotope effect would be observable with this compound. nih.gov This could help to pinpoint the exact molecular interactions and conformational changes that lead to enzyme inhibition.

Heat Shock Protein 90 (Hsp90) Interaction Studies

Quinacrine has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is essential for the stability and function of many signaling proteins involved in cell growth and survival. nih.gov Research indicates that quinacrine binds to the N-terminal ATP-binding site of Hsp90, thereby inhibiting its ATPase activity. nih.gov This inhibition leads to the degradation of Hsp90 client proteins. nih.gov

The role of deuterium in this compound for studying Hsp90 interactions has not been specifically reported. Deuterium labeling in this compound could be employed in advanced techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map the binding site and allosteric effects of the drug on Hsp90. HDX-MS measures the rate of deuterium uptake by the protein's backbone amide hydrogens, providing information on its conformation and dynamics upon ligand binding.

Phospholipase A2 Inhibition Mechanisms

Quinacrine is a known inhibitor of phospholipase A2 (PLA2), an enzyme that plays a key role in inflammation by catalyzing the hydrolysis of phospholipids (B1166683) to release arachidonic acid. texilajournal.com The inhibitory mechanism is thought to involve the binding of quinacrine to the enzyme, potentially near the active site and the Ca²⁺ binding site. The presence of acidic phospholipids can influence this interaction.

Specific mechanistic studies using this compound to investigate PLA2 inhibition are not available. The use of this compound could help to elucidate the finer details of the inhibitory mechanism. For instance, a kinetic isotope effect study could determine if any C-H bonds on the quinacrine molecule are involved in the rate-limiting step of the inhibition process. nih.gov This could differentiate between various proposed binding and inhibitory models.

Aldehyde Oxidase and Cholinesterase Modulation Research

Quinacrine has been identified as an inhibitor of multiple enzymes, including aldehyde oxidase (AO) and cholinesterase. Aldehyde oxidase is a cytosolic metalloflavoprotein involved in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds. acs.org Research has demonstrated that quinacrine can inhibit human aldehyde oxidase with a reported IC50 value of 3.3 μM. medchemexpress.comcaymanchem.com Further studies have classified it as a competitive inhibitor of AO. acs.org The inhibition of retinal-oxidizing enzyme activity in rat kidney by quinacrine was found to be partially reversible by Flavin-Adenine Dinucleotide (FAD), suggesting it acts as a sulfhydryl flavoprotein. nih.gov

In addition to its effect on AO, quinacrine is a potent inhibitor of cholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). drugbank.compatsnap.com This inhibition is a key aspect of its biological activity. smolecule.com Studies on the acetylcholine receptor (AChR) suggest that quinacrine may bind to a non-luminal, phencyclidine-sensitive site, thereby modifying the receptor's desensitization kinetics. researchgate.net This interaction highlights a mechanism beyond simple active site inhibition, pointing to allosteric modulation of receptor function.

Table 1: Inhibition of Aldehyde Oxidase by Quinacrine

| Enzyme | Inhibitor | IC50 Value | Source(s) |

|---|---|---|---|

| Human Aldehyde Oxidase | Quinacrine | 3.3 μM | medchemexpress.comcaymanchem.com |

| Rat Kidney Retinal-Oxidizing Enzyme | Quinacrine | Inhibition Observed | nih.gov |

DNA Methyltransferase Inhibition and Gene Regulation Research

Quinacrine exerts significant influence on gene regulation through its interaction with DNA and the enzymes that modify it. It is known to intercalate into DNA, a mechanism that underlies its ability to inhibit DNA methyltransferase 1 (DNMT1). mdpi.comoncotarget.com By inhibiting DNMT1, quinacrine can lead to the demethylation of CpG islands in gene promoter regions. oncotarget.com This process can reverse the epigenetic silencing of tumor-suppressor genes, leading to their re-expression in cancer cells. mdpi.comoncotarget.com

Studies have shown that quinacrine and its analogs inhibit DNMT1 activity in a dose-dependent manner in vitro. oncotarget.com This inhibition is competitive with the DNA substrate. nih.gov The ability of quinacrine to reactivate methylated and silenced genes highlights its potential as a tool for epigenetic research and modulation. oncotarget.com Furthermore, some research suggests that quinacrine may indirectly influence histone methylation by affecting chromatin remodeling complexes. scbt.com

Table 2: Research Findings on Quinacrine and DNA Methyltransferase

| Finding | Organism/System | Mechanism | Source(s) |

|---|---|---|---|

| Inhibition of DNMT1 activity | In vitro enzyme assay | DNA intercalation, dose-dependent | oncotarget.com |

| Re-expression of methylated genes | Cancer cells | Demethylation of promoter CpG islands | oncotarget.com |

| Competitive inhibition of DNMT1 | In vitro enzymatic studies | Competitive with DNA substrate | nih.gov |

| Indirect influence on H3K9 methylation | Biochemical research | Possible interaction with chromatin remodeling complexes | scbt.com |

Dissecting Cellular Signaling Pathways

A significant body of research has demonstrated that quinacrine can activate the p53 tumor suppressor pathway. pnas.orgnih.gov This activation is a key component of its anticancer effects. nih.gov Notably, the induction of p53 by quinacrine often occurs without causing genotoxic stress, distinguishing it from many conventional chemotherapeutic agents. pnas.orgoncotarget.com

The mechanism of p53 activation by quinacrine is frequently linked to the simultaneous suppression of the NF-κB signaling pathway. pnas.orgnih.gov Quinacrine has been shown to stabilize the p53 protein by preventing its ubiquitination and subsequent degradation by the proteasome. nih.gov In some cancer cell lines that retain wild-type but inactive p53, quinacrine can restore its function. pnas.org This leads to the transcriptional activation of p53 target genes like p21, which can induce cell cycle arrest or apoptosis. nih.gov

Quinacrine is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for inflammation, cell survival, and proliferation. mdpi.commdpi.com The inhibition is multifaceted and can occur at several points in the pathway. mdpi.com Research indicates that quinacrine can prevent the phosphorylation of IκB kinase, which is necessary for the activation of NF-κB. mdpi.com It has also been shown to block the DNA binding of the p65 subunit of NF-κB to its target gene promoters, such as the one for ICAM-1. mdpi.comnih.gov

This suppression of NF-κB activity can convert it from a transcriptional activator into a repressor, leading to the accumulation of inactive nuclear complexes. pnas.org The inhibition of NF-κB by quinacrine contributes to its pro-apoptotic effects and can sensitize cancer cells to other therapeutic agents. mdpi.comfigshare.com

Quinacrine has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components. mdpi.comnih.gov However, the role of quinacrine in autophagy is complex, with some studies indicating it induces autophagic cell death while others suggest it can inhibit autophagic flux. nih.govpeerj.com

The induction of autophagy by quinacrine has been linked to its ability to upregulate p53 and downregulate the S-phase kinase-associated protein 2 (Skp2)–p62/SQSTM1 axis. mdpi.com This leads to the accumulation of the autophagic marker LC3B-II. nih.gov In some contexts, particularly in chemoresistant ovarian cancer cells, quinacrine-induced autophagy sensitizes cells to cell death. oncotarget.comnih.gov Conversely, other studies show that quinacrine, as a cationic drug, can become trapped in lysosomes, leading to an inhibition of the autophagic flux, characterized by the accumulation of p62/SQSTM1 and LC3-II due to incompetent autophagolysosomes. peerj.com Research has also identified that quinacrine-induced autophagy can specifically upregulate cathepsin L, which promotes lysosomal membrane permeabilization and subsequent cell death. nih.gov

Quinacrine has been observed to disrupt the normal progression of the cell cycle, a hallmark of its anticancer activity. mdpi.com It can induce cell cycle arrest, primarily in the S-phase or G0/G1 phase, in various cancer cell lines. nih.govnih.govspandidos-publications.com

The mechanisms underlying this cell cycle perturbation include the inhibition of DNA and RNA polymerases, which are essential for cell cycle progression. mdpi.com Quinacrine has also been shown to downregulate the expression of key cell cycle proteins, including cyclins D1, E, and B1. mdpi.com In some cancer models, such as diffuse large B-cell lymphoma, quinacrine-induced G0/G1 arrest is associated with a decrease in the protein expression of CDK4 and CDK6. spandidos-publications.com This multifaceted disruption of the cell cycle machinery contributes significantly to its growth-inhibitory effects on cancer cells.

Autophagy Induction Mechanisms in Cellular Models

Investigating Antiprion Mechanisms in In Vitro and Non-Human Animal Models

The study of prion diseases, fatal neurodegenerative disorders affecting humans and animals, has been a significant challenge for the scientific community. mednexus.org These diseases are characterized by the accumulation of an abnormally folded isoform (PrPSc) of the host-encoded cellular prion protein (PrPC). mednexus.org The conversion of PrPC to the pathogenic PrPSc is a central event in the progression of these diseases. mednexus.org The acridine derivative quinacrine, a drug historically used for treating malaria, emerged as a compound of interest for its potential antiprion properties. scienceopen.commdpi.com Its deuterated isotopologue, this compound, serves as a valuable tool in metabolic and pharmacokinetic studies to trace and quantify the compound's behavior in biological systems.

Initial research identified quinacrine as a potent inhibitor of PrPSc formation in prion-infected cell cultures. scienceopen.complos.org Studies using scrapie-infected neuroblastoma (ScN2a) cells demonstrated that quinacrine could effectively clear the protease-resistant PrPSc. scienceopen.com The half-maximal effective concentration (EC50) for inhibiting PrPSc formation in these cell-based assays was determined to be approximately 300 to 400 nM. sissa.itnih.govcureffi.org

The proposed mechanisms for quinacrine's antiprion activity in these systems are varied. One hypothesis suggests that quinacrine and its derivatives interfere with the conversion process by binding to the cellular prion protein (PrPC). nih.gov Surface plasmon resonance (SPR) analyses have indicated that quinacrine binds to PrPC, albeit in a somewhat nonspecific manner, which may stabilize the native conformation of the protein and prevent its conversion to the disease-associated form. nih.gov Other studies propose that quinacrine's activity is linked to its ability to alter the lysosomal environment, thereby enhancing the clearance of PrPSc. mdpi.com

However, a significant observation in these cell culture models is the emergence of drug-resistant prion strains following continuous treatment with quinacrine. scienceopen.com In differentiated, prion-infected neuroblastoma cells, an initial decrease in PrPSc levels after quinacrine application was often followed by a rapid recovery, even with ongoing treatment. scienceopen.com This suggests that quinacrine may selectively eliminate a subset of PrPSc conformers, allowing for the survival and propagation of drug-resistant conformations. scienceopen.com

In vitro efficacy studies using murine neuroblastoma (N2a) cells have been instrumental in characterizing the antiprion potential of compounds like quinacrine. nih.gov These cells, when persistently infected with scrapie prions (ScN2a), provide a robust model to screen for and evaluate the effectiveness of potential therapeutic agents. nih.gov

In these neuroblastoma cell models, quinacrine demonstrated a marked ability to inhibit the accumulation of PrPSc. mdpi.comnih.gov The effective concentration for this inhibition was established in the low micromolar to high nanomolar range. mdpi.comnih.gov For instance, some studies reported that quinacrine could "cure" the cells of PrPSc at concentrations around 0.4 µM with repeated treatments. nih.gov Another study indicated an efficient concentration of 2 µM with a single treatment in a different scrapie-infected neuroblastoma cell line (ScNB). nih.gov

Further investigations into the mechanism within these cells revealed that quinacrine could also protect neuroblastoma cells from microglia-mediated killing, a process observed when microglia are co-cultured with cells actively producing PrPSc. nih.gov The presence of quinacrine partially blocked this cytotoxic effect. nih.gov

Despite these promising in vitro results, the translation to in vivo efficacy has been challenging. The discrepancy has been partly attributed to the complexities of drug distribution and metabolism in a whole organism compared to a cell culture dish. nih.gov For example, while a nominal concentration of 300 nM quinacrine was used in the medium of N2a cell cultures to achieve an antiprion effect, the actual intracellular concentrations were found to be significantly higher, reaching into the micromolar range. nih.gov This highlights the importance of understanding the relationship between extracellular and intracellular drug concentrations when evaluating in vitro data.

Table 1: In Vitro Efficacy of Quinacrine in Neuroblastoma Cells

| Cell Line | Quinacrine Concentration | Observed Effect | Reference |

| ScN2a | ~0.3 µM (EC50) | Inhibition of PrPSc formation | mdpi.com |

| ScN2a | 0.4 µM (repeated treatment) | Abolished PrPres signal | nih.gov |

| ScNB | 2 µM (single treatment) | Efficient clearance of PrPres | nih.gov |

| ScN2a | 0.2 µM | Partially blocked microglia-mediated cell death | nih.gov |

This table is interactive. You can sort and filter the data.

To bridge the gap between in vitro findings and potential therapeutic application, pharmacokinetic (PK) and pharmacodynamic (PD) studies were conducted in non-human animal models, such as the ovine model of scrapie. nih.gov Scrapie in sheep is a naturally occurring prion disease that shares pathophysiological mechanisms with human prion diseases like Creutzfeldt-Jakob disease (CJD), making it a relevant model for such investigations. nih.gov

Pharmacokinetic studies in healthy ewes were performed to understand the distribution and concentration of quinacrine in the body, particularly in the central nervous system, the primary site of prion pathology. nih.gov These studies revealed that while quinacrine could cross the blood-brain barrier, the concentrations achieved in the cerebrospinal fluid (CSF) were substantially lower than the extracellular concentrations required for an antiprion effect in neuroblastoma cell cultures. nih.gov Even with repeated therapeutic doses, CSF concentrations remained in the low nanomolar range. nih.gov

However, the total concentration of quinacrine in brain tissue was found to be much higher, reaching levels comparable to the intracellular concentrations observed in the in vitro neuroblastoma experiments. nih.gov This extensive tissue distribution is a known characteristic of quinacrine. nih.gov

Table 2: Pharmacokinetic Parameters of Quinacrine in Ovine Model

| Parameter | Value | Unit | Conditions | Reference |

| Mean Plasma AUC0-24h | 898 ± 593 | nM*h | After first i.m. injection (3 mg/kg) | nih.gov |

| Mean Residence Time (MRT) | 13.43 ± 5.90 | h | Single dose | nih.gov |

| Mean Max. Plasma Conc. | 189 ± 152 | nM | Single dose | nih.gov |

| Mean Time to Max. Plasma Conc. | 0.79 ± 0.39 | h | Single dose | nih.gov |

| CSF Concentration | <10.6 | nM | Therapeutic dose | nih.gov |

| CSF Concentration | 55 | nM | Toxic dose | nih.gov |

| Total Brain Tissue Conc. | 3556 | nM | Repeated therapeutic dosage | nih.gov |

This table is interactive. You can sort and filter the data.

The pharmacodynamic aspect of these studies in scrapie-affected ewes ultimately showed a lack of therapeutic benefit from quinacrine treatment, mirroring the failures observed in human clinical trials. nih.gov The PK/PD analysis suggests that the failure to achieve sufficiently high concentrations of the unbound, active drug in the extracellular biophase of the brain is a likely pharmacological explanation for the discrepancy between the promising in vitro results and the lack of in vivo efficacy. nih.gov

Pre Clinical Research Applications of Rac Quinacrine D10 in Disease Models

Antimalarial Research in Parasitic Models

Quinacrine (B1676205), an acridine (B1665455) derivative, was one of the earliest synthetic drugs used for malaria treatment. chemrxiv.orgmedchemexpress.com Its research in parasitic models continues to provide insights into antimalarial drug mechanisms.

Heme Polymerization Inhibition in Plasmodium Species (in vitro)

A primary mechanism of action for many quinoline-based antimalarial drugs, including quinacrine, is the inhibition of heme detoxification in the malaria parasite. mdpi.com During its life cycle within red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. mdpi.com

Quinacrine is thought to accumulate in the parasite's acidic food vacuole, where it binds to heme and inhibits the polymerization process. mdpi.com This leads to a buildup of toxic free heme, which damages parasite membranes and results in parasite death. mdpi.com The ability of quinacrine derivatives to inhibit β-hematin (synthetic hemozoin) formation is a key indicator of their antimalarial activity and is often evaluated in vitro. medchemexpress.com

Molecular Basis of Antimalarial Activity in Protozoal Systems

The antimalarial activity of quinacrine and its analogs is linked to their chemical structure, which allows them to accumulate in the acidic food vacuole of the parasite. mmv.org The basic side chain of the quinacrine molecule becomes protonated in this acidic environment, effectively trapping the drug where it can exert its effect on heme polymerization. researchgate.net

Resistance to quinoline (B57606) drugs like chloroquine (B1663885) has been linked to mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT). mmv.orgscience.gov While less studied for quinacrine specifically, research on related compounds shows that certain isoforms of PfCRT can transport the drug out of the food vacuole, reducing its concentration at the site of action and thus diminishing its efficacy. mmv.org Studies on different P. falciparum strains, such as the chloroquine-sensitive D10 and 3D7 strains and the chloroquine-resistant Dd2, K1, and W2 strains, are crucial for understanding the molecular basis of activity and resistance. chemrxiv.orgmmv.orgacs.org

Drug-Heme Interactions in Parasite Models

The interaction between quinacrine and heme is a critical aspect of its antimalarial effect. It is believed that quinacrine forms a complex with heme, which is toxic to the parasite. mdpi.com This complex may prevent the heme from being incorporated into the growing hemozoin crystal. mdpi.com The study of these drug-heme interactions often involves spectroscopic methods and in vitro assays that measure the inhibition of hemozoin formation. medchemexpress.com The efficacy of different quinacrine derivatives often correlates with their ability to form stable complexes with heme and inhibit its polymerization. medchemexpress.com

Anticancer Research in Cell Lines and Non-Human Animal Models

Beyond its antimalarial properties, quinacrine has been investigated for its potential as an anticancer agent, demonstrating activity against a variety of cancer cell lines. iddo.orgoncotarget.com

In vitro Antiproliferation and Cytotoxicity Studies in Cancer Cell Lines

Quinacrine has been shown to inhibit the growth of numerous cancer cell lines in a dose-dependent manner. bioanalysis-zone.comiddo.orgnih.gov Its cytotoxic effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as NF-κB. iddo.orgoncotarget.comnih.gov

For instance, in breast cancer cell lines like MCF-7 and MDA-MB-231, quinacrine has been observed to decrease cell viability and growth. bioanalysis-zone.comiddo.org Similarly, it has shown growth-inhibiting and apoptosis-inducing effects in gastric cancer (SGC-7901), ovarian cancer (OV2008, C13, HeyA8, HeyA8MDR), and head and neck squamous cell carcinoma (HNSCC) cell lines (CAL27, VU147). nih.govnih.govglpbio.com

Table 1: In vitro Antiproliferative Activity of Quinacrine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Reference(s) |

| MCF-7 | Breast Cancer | Dose-dependent decrease in growth, induction of apoptosis | bioanalysis-zone.comiddo.org |

| MDA-MB-231 | Breast Cancer | Dose-dependent decrease in growth | bioanalysis-zone.comiddo.org |

| SGC-7901 | Gastric Cancer | Significant growth inhibition (IC50 ~16.18 µM), induction of apoptosis | nih.gov |

| OV2008, C13 | Ovarian Cancer | Inhibition of cell growth, induction of autophagic cell death | nih.gov |

| HeyA8, HeyA8MDR | Ovarian Cancer | Inhibition of cell growth, induction of autophagic cell death | nih.gov |

| CAL27 | HNSCC | Reduced cell viability (96.8% at 3.3 µM) | glpbio.com |

| VU147 | HNSCC | Reduced cell viability (80.7% at 3.3 µM) | glpbio.com |

| HL-60 | Promyelocytic Leukemia | Good anti-proliferative activity | wuxiapptec.com |

Investigation of Synergistic Effects with Other Therapeutics (in vitro and non-human in vivo)

A significant area of anticancer research for quinacrine involves its use in combination with other established chemotherapeutic agents. oncotarget.com Quinacrine has been shown to have synergistic effects, meaning the combined treatment is more effective than the sum of the individual drug effects. glpbio.comnist.gov This could potentially allow for lower doses of conventional chemotherapy drugs, thereby reducing their toxicity.

In HNSCC cell lines, combining quinacrine with cisplatin, a standard chemotherapy drug, resulted in a greater reduction in cell viability than either drug alone. glpbio.com Similarly, in mesothelioma cell lines, quinacrine enhanced the cytotoxicity of cisplatin, with combination index values indicating moderate synergism. nist.gov Research in ovarian cancer models has also suggested that quinacrine can promote chemosensitivity. nih.gov These synergistic effects are often linked to quinacrine's ability to inhibit pathways that contribute to drug resistance, such as autophagy. oncotarget.comglpbio.com

Nanoparticle Formulations of Quinacrine in Research Models

To enhance the delivery and efficacy of quinacrine, various nanoparticle (NP) formulations have been explored in preclinical cancer models. These formulations aim to improve drug targeting to tumor sites and reduce potential side effects. mdpi.com

Research into hybrid quinacrine-based silver (QAgNP) and gold (QAuNP) nanoparticles has demonstrated significant antitumor activity across a range of tumor cell lines, including those from lung, skin, cervical, colon, and breast cancers. mdpi.com In a study on oral cancer stem cells (CSCs), which are often responsible for chemoresistance and cancer recurrence, quinacrine-gold nanoparticles (QAuNP) showed potent anti-CSC growth potential. nih.gov The mechanism of action for these nanoparticles involved inducing S-phase cell cycle arrest, DNA damage, and replication stress, which ultimately led to apoptosis in the cancer stem cells. nih.gov

Another approach involved loading quinacrine into fucoidan (B602826) nanoparticles derived from the seaweed Undaria pinnatifida. mdpi.com In pancreatic cancer xenograft models, this formulation was shown to enhance the therapeutic effect of quinacrine by approximately 5.7-fold, resulting in a 68% tumor reduction compared to just 20% with the drug alone. mdpi.com

The table below details research findings on nanoparticle formulations of Quinacrine.

Table 2: Research on Nanoparticle Formulations of Quinacrine

| Nanoparticle Formulation | Cancer Model | Key Findings | Citations |

|---|---|---|---|

| Quinacrine-Gold Hybrid Nanoparticles (QAuNP) | Oral Cancer Stem Cells (in vitro) | Exhibited potent anti-cancer stem cell activity; induced S-phase arrest, replication stress, and apoptosis. | nih.gov |

| Quinacrine-Silver/Gold Hybrid NPs (QAgNP/QAuNP) | Various tumor cell lines (in vitro) | Showed broad antitumor activity with minimum inhibitory concentrations in the µg/mL range. | mdpi.com |

Research on Other Pathological Conditions (In Vitro and Non-Human Models)

Beyond cancer, the therapeutic potential of quinacrine has been explored in models of autoimmune and inflammatory diseases.

Quinacrine has historically been used for the treatment of connective tissue diseases, such as cutaneous lupus erythematosus (CLE) and dermatomyositis (DM). dermnetnz.orgnih.gov Preclinical research has sought to elucidate the mechanisms behind these clinical observations.

An important in vitro study investigated the effects of quinacrine on peripheral blood mononuclear cells (PBMCs) isolated from patients with DM and CLE. nih.gov The results showed that quinacrine significantly suppressed the secretion of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, from these cells, both in an unstimulated state and after stimulation with lipopolysaccharide (LPS). nih.gov This effect was observed in cells from both DM and CLE patients as well as healthy controls. nih.gov The study provides a mechanistic basis for the observed clinical efficacy of quinacrine in these dermatological manifestations of connective tissue disease. nih.gov

The immunomodulatory effects of quinacrine extend to several key pathways implicated in autoimmune and inflammatory disorders. Building on the findings in connective tissue disease models, research has shown that quinacrine can modulate critical immune signaling molecules.

In addition to suppressing TNF-α, quinacrine was found to significantly inhibit the secretion of interferon-alpha (IFN-α) from the PBMCs of DM and CLE patients. nih.gov IFN-α is a crucial cytokine in the pathogenesis of lupus erythematosus. nih.gov This provides further insight into its therapeutic action in these conditions.

While quinacrine is often considered an immune suppressor in the context of autoimmune diseases, its effects on specific immune cell populations can be nuanced. jci.org In a preclinical tumor model, systemic treatment of mice with quinacrine did not impair the adaptive anti-tumor immune response. jci.org Specifically, the numbers and functional activation of tumor-infiltrating T cells were not negatively affected by the treatment. jci.org This suggests that quinacrine's immunomodulatory effects may be context-dependent, potentially suppressing pathogenic inflammatory pathways without compromising beneficial anti-tumor immunity. jci.org

The following table summarizes the observed immunomodulatory effects of Quinacrine in preclinical research.

Table 3: Immunomodulatory Effects of Quinacrine in Preclinical Models

| Model System | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Human PBMCs (from DM & CLE patients) | Cytokine Secretion | Significantly suppressed the secretion of TNF-α and IFN-α. | nih.gov |

Computational and Theoretical Research on Rac Quinacrine D10

Molecular Docking and Dynamics Simulations with Deuterated Analogs

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule, such as rac Quinacrine-d10, might interact with a biological target, typically a protein. mdpi.com These methods are crucial in drug discovery for assessing the binding affinity and stability of a compound within a receptor's active site. mdpi.com

Molecular Docking:

Molecular Dynamics Simulations:

| Parameter | Quinacrine (Non-deuterated) | This compound | Anticipated Impact of Deuteration |

|---|---|---|---|

| Molecular Weight | ~400.0 g/mol | ~410.0 g/mol nih.gov | Slight increase in mass. |

| Binding Affinity (Predicted) | Baseline | Potentially slightly higher | Subtle changes in electronic and vibrational properties could influence binding energy. |

| Ligand Conformation | Standard | Largely unchanged | Overall shape is conserved. |

| Bond Vibration (C-H vs. C-D) | Higher frequency | Lower frequency | C-D bonds are stronger and vibrate more slowly. |

| Complex Stability (in MD) | Baseline | Potentially more stable | Reduced bond vibration may lead to a more stable ligand-receptor complex. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Deuterated Quinacrine

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by analyzing a set of compounds with known activities and identifying the physicochemical properties, or "descriptors," that correlate with those activities. researchgate.net

For this compound, a QSAR study would aim to predict its biological activity based on the established models for quinacrine and its analogs. The primary structural difference for QSAR consideration is the isotopic substitution. Key molecular descriptors that would be affected by deuteration include:

Molecular Weight: As previously mentioned, the molecular weight is slightly increased. nih.gov

Lipophilicity (LogP): While deuteration does not drastically change polarity, it can have minor effects on lipophilicity, which is a critical parameter in many QSAR models.

Electronic Effects: The deuterium (B1214612) atom is slightly more electron-donating than hydrogen, which can subtly alter the electron distribution in the molecule.

A hypothetical QSAR analysis would involve calculating these and other relevant descriptors for this compound and inputting them into a validated QSAR model for quinacrine-like compounds. The model would then predict the activity of the deuterated analog. It is anticipated that the predicted activity would be similar to that of quinacrine, but any deviation could provide insights into the importance of the deuterated positions for the molecule's mechanism of action.

| QSAR Descriptor | Description | Effect of Deuteration | Potential Impact on Predicted Activity |

|---|---|---|---|

| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. nih.gov | Increased by ~10 Da. nih.gov | May slightly alter transport and binding properties. |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | Minor, often negligible, change. | Unlikely to be a major factor in activity changes. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Slightly altered due to changes in bond polarizability. | Could influence predictions in models sensitive to electronic properties. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Generally unaffected by H/D substitution. | Minimal impact expected. |

Computational Modeling of Metabolic Pathways Affected by Deuteration

One of the most significant applications of deuteration in medicinal chemistry is the potential to alter a drug's metabolic profile. The "kinetic isotope effect" describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Because the C-D bond is stronger than the C-H bond, it is more difficult to break. This can slow down metabolic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 (CYP) enzymes.

For this compound, the deuteration is on the diethylaminoethyl side chain. If the metabolism of quinacrine involves the oxidation of this side chain, then the rate of formation of metabolites resulting from this pathway would be expected to decrease. Computational modeling can help to quantify this effect, predicting the new metabolic profile and the potential for increased parent drug exposure. These models can be particularly useful for generating hypotheses that can then be tested in vitro or in vivo. nih.gov

| Metabolic Process | Affected Site in this compound | Predicted Effect of Deuteration | Potential Outcome |

|---|---|---|---|

| N-de-ethylation | Ethyl groups on the side chain | Slowing of this metabolic pathway due to the kinetic isotope effect. | Reduced formation of the N-desethyl metabolite. |

| Oxidative deamination | Carbon adjacent to the terminal nitrogen | Potential slowing if C-H bond cleavage is the rate-limiting step. | Longer half-life of the parent compound. |

| Overall Clearance | Dependent on the primary metabolic routes | Potential decrease in overall metabolic clearance. | Increased systemic exposure to this compound. |

Future Directions and Emerging Research Avenues for Rac Quinacrine D10

Development of Novel Research Methodologies Incorporating Deuterated Quinacrine (B1676205)

The availability of rac Quinacrine-d10 is set to catalyze the development of innovative research methodologies. The primary advantage of using deuterated compounds lies in the kinetic isotope effect, where the heavier deuterium (B1214612) atom can slow down metabolic processes at the site of deuteration. This allows for more detailed studies of drug metabolism and pharmacokinetics.

Key Research Applications:

Metabolite Identification and Quantification: Deuterated compounds like this compound are invaluable as internal standards in mass spectrometry-based assays. nih.gov This allows for the precise quantification of the parent drug and its metabolites in biological samples.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The altered metabolic profile of deuterated drugs can lead to improved pharmacokinetic properties. nih.gov Studies incorporating this compound can help in developing more accurate PK/PD models to understand its disposition in the body.

Neutron Scattering Studies: Deuterium-labeled compounds are crucial for neutron scattering techniques, which can provide detailed structural and dynamic information about drug-target interactions. epj-conferences.org

A comparative table of analytical techniques that can leverage this compound is presented below:

| Analytical Technique | Application for this compound | Potential Insights |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal standard for quantification of quinacrine and its metabolites. | Accurate determination of drug and metabolite concentrations in biological matrices. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of metabolic pathways. | Identification of the positions of metabolic modification on the quinacrine molecule. wiseguyreports.com |

| Neutron Scattering | Probing drug-membrane and drug-protein interactions. | Detailed structural information on how quinacrine interacts with biological targets. epj-conferences.org |

| Fluorescence Spectroscopy | Studying drug binding to DNA and other targets. | Enhanced understanding of binding affinities and mechanisms of action. researchgate.net |

Integration into Systems Biology and Multi-Omics Research

The era of systems biology and multi-omics demands tools that can provide a holistic view of cellular processes. thermofisher.com this compound is well-positioned to be integrated into these comprehensive research approaches. By tracing the metabolic fate and downstream effects of quinacrine with greater accuracy, researchers can build more robust models of its biological impact. dotmatics.com

Multi-omics studies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can offer deeper insights into the mechanisms of drug action and resistance. thermofisher.comembopress.org The use of this compound in such studies can help to:

Elucidate Drug Pathways: By tracking the deuterated compound, researchers can more clearly delineate the metabolic and signaling pathways affected by quinacrine.

Identify Biomarkers: The precise data obtained from using a deuterated standard can aid in the identification of biomarkers for drug efficacy and response. wiseguyreports.com

Personalized Medicine: A better understanding of individual variations in drug metabolism, facilitated by studies with this compound, is a step towards personalized medicine. dotmatics.com

The integration of this compound into a multi-omics workflow is illustrated in the table below:

| Omics Layer | Application of this compound | Potential Findings |

| Metabolomics | As a tracer to follow the metabolic fate of quinacrine. | Identification of novel metabolites and metabolic chokepoints. |

| Proteomics | To study changes in protein expression and post-translational modifications in response to quinacrine treatment. | Understanding the downstream effects on cellular machinery. |

| Transcriptomics | To analyze changes in gene expression profiles upon quinacrine administration. | Identifying the genetic pathways modulated by the drug. |

| Genomics | To investigate how genetic variations influence the metabolism and efficacy of quinacrine. | Correlating genetic markers with drug response. |

Exploration of New Mechanistic Targets Through Deuteration

While the mechanisms of action of quinacrine have been studied for decades, deuteration offers a fresh perspective to uncover new targets and refine our understanding of existing ones. The parent compound, quinacrine, is known to interact with a variety of biological targets. drugbank.comoncotarget.com

Known and Potential Targets of Quinacrine:

DNA Intercalation: Quinacrine is known to bind to DNA by intercalating between base pairs, which can inhibit DNA replication and transcription. drugbank.comresearchgate.net

Enzyme Inhibition: It has been shown to inhibit various enzymes, including phospholipase A2 and topoisomerase II. drugbank.comnih.gov

Signaling Pathways: Quinacrine can modulate key signaling pathways involved in inflammation and cancer, such as NF-κB and p53. oncotarget.com

The kinetic isotope effect introduced by deuteration in this compound can be strategically used to probe these interactions. For instance, if deuteration at a specific position alters the binding affinity or inhibitory activity of the compound, it would strongly suggest that this part of the molecule is crucial for the interaction with a particular target. This approach can help to map the binding pockets of enzymes and receptors with greater precision.

Advancements in Deuteration Synthesis and Scalability for Research

The widespread use of this compound in research is contingent on the availability of efficient and scalable synthesis methods. While the synthesis of deuterated compounds has traditionally been a challenge, recent advancements in deuteration chemistry are paving the way for more accessible and cost-effective production. nih.govtn-sanso.co.jp

Recent Synthetic Methodologies:

Catalytic H-D Exchange: The use of metal catalysts, such as those based on iron or palladium, allows for the direct exchange of hydrogen with deuterium from heavy water (D2O). nih.govnih.gov

Flow Chemistry: Flow synthesis methods are being developed to improve the efficiency and scalability of deuteration reactions, reducing reaction times and improving yields. tn-sanso.co.jp

Microwave-Assisted Synthesis: Microwave technology can accelerate deuteration reactions, leading to faster and more efficient synthesis. tn-sanso.co.jp

The development of robust and scalable synthetic routes is crucial for making deuterated compounds like this compound readily available to the research community, thereby fostering further investigation into its potential applications. nih.govnih.gov

Q & A

Q. How can researchers confirm the structural integrity and isotopic purity of rac Quinacrine-d10 in experimental setups?

To verify structural integrity, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) with high-resolution mass spectrometry (HRMS). Isotopic purity is quantified using liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns. Ensure baseline separation of isotopic peaks to avoid interference from non-deuterated analogs .

Q. What experimental design considerations are critical when using this compound as an internal standard in pharmacokinetic studies?

- Matrix matching : Use biological matrices (e.g., plasma, tissue homogenates) from the same species to account for ionization suppression/enhancement.

- Calibration curves : Validate linearity across the expected concentration range (3–5 orders of magnitude) with ≥6 data points.

- Stability tests : Assess short-term (bench-top), long-term (freeze-thaw), and stock solution stability under experimental conditions .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Document synthesis protocols rigorously, including reaction time, temperature, and purification steps. Use orthogonal analytical methods (e.g., HPLC-UV and LC-MS) to compare critical quality attributes (CQAs) like isotopic enrichment (>98% d10) and residual solvents. Implement statistical process control (SPC) charts for key parameters .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in this compound’s pharmacokinetic data across in vitro and in vivo models?

- Compartmental modeling : Use non-linear mixed-effects modeling (e.g., NONMEM) to reconcile interspecies differences in absorption/distribution.

- Tracer studies : Combine this compound with radiolabeled analogs to track metabolite interference.

- Cross-validation : Compare data from microdosing studies in humans with preclinical models to identify species-specific metabolic pathways .